![molecular formula C23H18Cl2FNO2 B2932518 (E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477870-80-7](/img/structure/B2932518.png)
(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a benzyl group (C6H5CH2-), and a propenamide group (-CH=CHCONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the benzyl groups, and the creation of the double bond in the propenamide group. One possible method for the synthesis of amides is the reaction of an acid chloride with an amine . The benzyl groups could potentially be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenamide group suggests that this part of the molecule may have a planar geometry. The benzyl groups are likely to be in a staggered conformation to minimize steric hindrance .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The double bond in the propenamide group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could make this compound somewhat soluble in water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
1. Molecular Interactions and Structural Analysis
Research has focused on understanding the molecular interactions and structural characteristics of similar compounds, which can shed light on the applications of (E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide. For example, studies on 1,2,4-triazole derivatives have elucidated the importance of intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions in determining the structural and functional properties of these compounds (Shukla et al., 2014). These interactions are critical for the design and synthesis of new molecules with desired properties.
2. Anti-inflammatory Applications
Several derivatives of similar complex molecules have been synthesized and evaluated for their anti-inflammatory activities. For instance, a study on N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides demonstrated moderate to excellent anti-inflammatory activity, highlighting the therapeutic potential of such compounds (Nakhostin et al., 2016). This indicates that (E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide could be explored for anti-inflammatory applications.
3. Antitumor and Antimicrobial Activities
Compounds with structural similarities have been investigated for their antitumor and antimicrobial activities. A series of fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety exhibited in vitro antitumor activity against various cancer cell lines (Bhat et al., 2009). Additionally, chloro- and fluoro-substituted thiocarboxyhydrazones showed effective antimicrobial activity against some bacteria (Liu, 2015). This suggests potential antimicrobial and antitumor applications for (E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide.
4. Photodynamic Therapy and Luminescence Modulation
Compounds with similar structures have been utilized in photodynamic therapy (PDT) and luminescence studies. For instance, zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, making them potential candidates for PDT (Pişkin et al., 2020). Additionally, europium(III) complexes doped in azo-copolymer vesicles demonstrated reversible modulation in luminescence intensity upon UV and visible light irradiation, offering insights into novel materials for optical applications (Yan et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2FNO2/c24-18-4-1-3-17(13-18)14-27-23(28)12-9-16-7-10-19(11-8-16)29-15-20-21(25)5-2-6-22(20)26/h1-13H,14-15H2,(H,27,28)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKACDAXXMSFI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

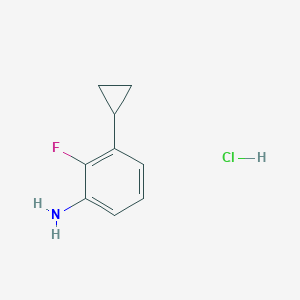
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)
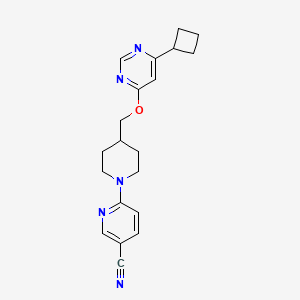
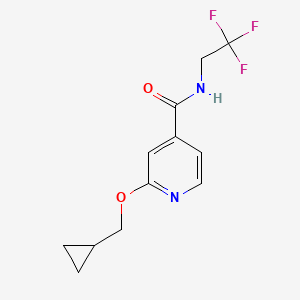
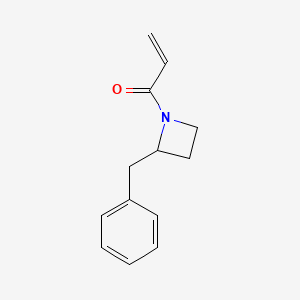

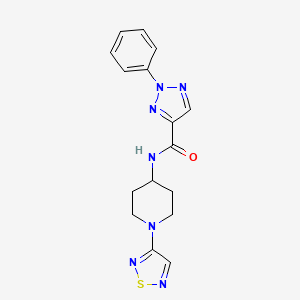
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)